N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-[2-(1H-Indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 4. The triazolopyridazine moiety is linked via a propanamide chain to a 2-(1H-indol-1-yl)ethyl group. Its molecular formula is C19H19N7O2, with a molecular weight of 377.41 g/mol (calculated from structural data).
Properties
Molecular Formula |
C19H20N6O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C19H20N6O2/c1-27-19-9-7-17-22-21-16(25(17)23-19)6-8-18(26)20-11-13-24-12-10-14-4-2-3-5-15(14)24/h2-5,7,9-10,12H,6,8,11,13H2,1H3,(H,20,26) |
InChI Key |
VPTKMQHYEJQMQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCCN3C=CC4=CC=CC=C43)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves the coupling of an indole derivative with a triazolopyridazine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature to reflux
Catalyst: DCC or other carbodiimide reagents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazolopyridazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields indole-2,3-dione derivatives, while reduction of the triazolopyridazine ring can produce dihydro derivatives.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the triazolopyridazine ring may inhibit certain enzymes involved in cell signaling pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyridazine core is a privileged structure in drug discovery due to its ability to mimic purine bases, enabling interactions with enzymes and receptors. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Analogs with Modified Heterocyclic Substituents
Analogs with Varied Propanamide Side Chains
Cytotoxic Triazolopyridazine Derivatives
highlights that [1,2,4]triazolo[4,3-b]pyridazine derivatives exhibit cytotoxic effects. For example:
- Compound 24 : IC50 values comparable to adriamycin (1.2 μg/mL) against HepG2 cells.
- Compound 23 : Less potent than Compound 24, indicating substituent-dependent activity.
While the target compound lacks direct cytotoxicity data, its 6-methoxy group and indole-ethyl side chain may modulate interactions with cancer-related targets like topoisomerases or kinases.
Key Structural and Functional Differences
- Substituent Effects :
- Indole vs. Benzimidazole : The target compound’s indole-1-yl group (vs. benzimidazole in STL318986) may alter π-π stacking and hydrogen-bonding interactions, affecting target selectivity.
- Methoxy Group : The 6-methoxy substitution on the triazolopyridazine core is conserved in STL318986 and the target compound, suggesting its role in stabilizing hydrophobic interactions.
- Molecular Weight and Drug-Likeness :
Research Implications and Gaps
Biological Activity
N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide, with CAS number 1401556-22-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 364.4 g/mol. Its structure features an indole moiety linked to a triazolopyridazine derivative, which is known to influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1401556-22-6 |
| Molecular Formula | C₁₉H₂₀N₆O₂ |
| Molecular Weight | 364.4 g/mol |
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, pyridazine derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial growth through different mechanisms, including disruption of cell wall synthesis and interference with protein synthesis pathways .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Pyridazinone derivatives have been reported to possess antitumor effects in vitro against several cancer cell lines. For example, studies have shown that certain derivatives exhibit IC50 values less than 2 µM against leukemia and breast cancer cell lines . The specific mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmitter regulation .
- Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell survival and apoptosis through the activation or inhibition of specific kinases or transcription factors.
Study on Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of related pyridazine derivatives, several compounds were evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Anticancer Activity Assessment
Another study focused on the anticancer properties of pyridazinone derivatives found that specific modifications in the chemical structure could enhance cytotoxic effects against various cancer cell lines. The study reported that certain compounds achieved IC50 values as low as 0.091 mM in inhibiting tumor growth in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
